1-(2-Methylbut-3-yn-2-yl)piperidin-4-one
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Overview
Description
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a chemical compound with the molecular formula C10H15NO. It belongs to the class of piperidinones, which are derivatives of piperidine. Piperidinones are known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one typically involves the reaction of piperidin-4-one with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids .
Scientific Research Applications
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidinone moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Methylbut-3-yn-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Methylbut-3-yn-2-yl)piperidine: This compound lacks the ketone functional group present in this compound, which can significantly alter its chemical reactivity and biological activity.
1-(But-3-yn-1-yl)piperidin-4-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H15NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1H,5-8H2,2-3H3 |
InChI Key |
SSRWOOLYBHDXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N1CCC(=O)CC1 |
Origin of Product |
United States |
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